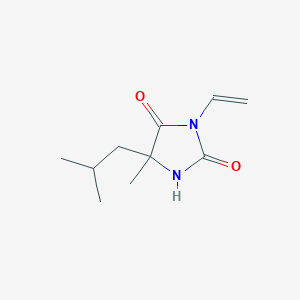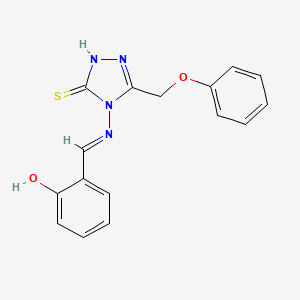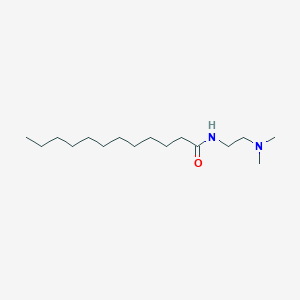
3-Ethenyl-5-methyl-5-(2-methylpropyl)imidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-isobutyl-5-methyl-3-vinyl-2,4-imidazolidinedione is a chemical compound with the molecular formula C8H14N2O2. It belongs to the class of imidazolidinediones, which are known for their diverse applications in various fields, including pharmaceuticals and industrial chemistry. This compound is characterized by its unique structure, which includes an imidazolidinedione ring substituted with isobutyl, methyl, and vinyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-isobutyl-5-methyl-3-vinyl-2,4-imidazolidinedione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of N-substituted ureas with α,β-unsaturated carbonyl compounds. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to facilitate the formation of the imidazolidinedione ring.
Industrial Production Methods
In an industrial setting, the production of 5-isobutyl-5-methyl-3-vinyl-2,4-imidazolidinedione may involve large-scale batch or continuous processes. The starting materials are mixed in a reactor, and the reaction is carried out under optimized conditions to maximize yield and purity. The product is then purified using techniques such as crystallization or chromatography to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
5-isobutyl-5-methyl-3-vinyl-2,4-imidazolidinedione can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The imidazolidinedione ring can be reduced to form imidazolidine derivatives.
Substitution: The hydrogen atoms on the imidazolidinedione ring can be substituted with various functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions to oxidize the vinyl group.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce the imidazolidinedione ring.
Substitution: Halogenating agents, such as bromine or chlorine, can be used to introduce halogen atoms into the compound.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Imidazolidine derivatives.
Substitution: Halogenated imidazolidinedione derivatives.
科学的研究の応用
5-isobutyl-5-methyl-3-vinyl-2,4-imidazolidinedione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: It is used in the formulation of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 5-isobutyl-5-methyl-3-vinyl-2,4-imidazolidinedione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- 5-methyl-2,4-imidazolidinedione
- 5-isobutyl-2,4-imidazolidinedione
- 5-methyl-3-vinyl-2-oxazolidinone
Uniqueness
5-isobutyl-5-methyl-3-vinyl-2,4-imidazolidinedione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the isobutyl, methyl, and vinyl groups allows for a range of chemical modifications and applications that may not be possible with other similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
7149-47-5 |
|---|---|
分子式 |
C10H16N2O2 |
分子量 |
196.25 g/mol |
IUPAC名 |
3-ethenyl-5-methyl-5-(2-methylpropyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C10H16N2O2/c1-5-12-8(13)10(4,6-7(2)3)11-9(12)14/h5,7H,1,6H2,2-4H3,(H,11,14) |
InChIキー |
LPFQBHAIPUIVOA-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1(C(=O)N(C(=O)N1)C=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-(4-methylbenzenesulfonyl)-1-(1-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B15077002.png)
![Bicyclo[2.2.1]heptan-2-yl 2-methylprop-2-enoate](/img/structure/B15077011.png)

![2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B15077026.png)

![4-{(E)-[2-(1H-benzimidazol-5-ylcarbonyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B15077046.png)

![4-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)-2-(3-nitrophenyl)-2,3-dihydrobenzo[b][1,4]thiazepine](/img/structure/B15077066.png)
![N'-[(E)-(4-methoxyphenyl)methylidene]-5-[4-(3-methylbutoxy)phenyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B15077069.png)
